TPU-0037C

Description

Properties

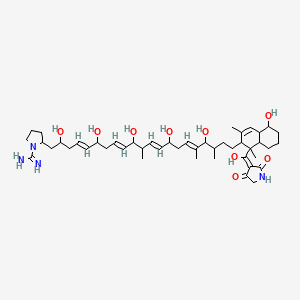

IUPAC Name |

2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOXJBHGJDKUNW-OZIHTJRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72N4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Antimicrobial Mechanism of TPU-0037C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The discovery and development of novel antimicrobial agents with unique mechanisms of action are therefore of paramount importance. TPU-0037C, identified as 30-demethyl-8-deoxylydicamycin, is a promising candidate in this endeavor. Its selective and potent activity against Gram-positive pathogens, including clinically significant resistant strains, warrants a thorough investigation into its mode of action to facilitate its potential development as a therapeutic agent. This guide synthesizes the available data to provide a detailed understanding of how this compound exerts its antimicrobial effects.

Antimicrobial Activity of this compound

This compound demonstrates a narrow-spectrum activity, primarily targeting Gram-positive bacteria. Its efficacy is highlighted by its low minimum inhibitory concentrations (MICs) against various pathogenic strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria[1]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 3.13 |

| Staphylococcus aureus Smith | 3.13 |

| Staphylococcus aureus 55-21 (MRSA) | 3.13 |

| Staphylococcus aureus 56-1 (MRSA) | 3.13 |

| Bacillus subtilis PCI 219 | 0.39 |

| Micrococcus luteus PCI 1001 | 0.39 |

Data sourced from Furumai et al., 2002.

This compound is notably ineffective against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with MIC values exceeding 50 µg/mL. This selectivity is a key characteristic of its antimicrobial profile.

Mechanism of Action: Inhibition of Peptide Deformylase (PDF)

Recent research on Lydiamycin A, a close structural analogue of this compound, has elucidated that its primary molecular target is peptide deformylase (PDF) .[1] Given the high degree of structural similarity, it is strongly inferred that this compound shares this mechanism of action.

PDF is an essential bacterial metalloenzyme that plays a crucial role in protein maturation. It catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. The inhibition of PDF leads to the accumulation of formylated proteins, which disrupts cellular processes and ultimately results in bacterial cell death.

Signaling Pathway of PDF Inhibition by this compound

The following diagram illustrates the proposed mechanism of action of this compound, leading to bacterial growth inhibition.

Caption: Proposed mechanism of this compound action via inhibition of Peptide Deformylase (PDF).

Experimental Evidence and Protocols

The identification of PDF as the molecular target of the Lydiamycin family of antibiotics is supported by robust experimental data.

In Vitro PDF Inhibition Assay

The inhibitory activity of Lydiamycin A against PDF was determined using an in vitro enzymatic assay. This provides the most direct evidence for its mechanism of action.

| Compound | IC50 (µM) |

| Lydiamycin A | 6 |

Data sourced from a 2024 bioRxiv preprint.

-

Enzyme and Substrate Preparation: Recombinant E. coli PDF is purified. A synthetic peptide substrate, formyl-methionyl-leucyl-p-nitroaniline, is used.

-

Assay Reaction: The assay is performed in a suitable buffer (e.g., HEPES buffer at pH 7.5).

-

Incubation: The enzyme is incubated with varying concentrations of the inhibitor (Lydiamycin A).

-

Reaction Initiation: The reaction is initiated by the addition of the peptide substrate.

-

Detection: The deformylation of the substrate is monitored spectrophotometrically by measuring the change in absorbance resulting from the release of p-nitroaniline.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.

The following diagram outlines the workflow for the in vitro PDF inhibition assay.

Caption: Workflow for the in vitro determination of PDF inhibition by Lydiamycin A.

Genetic Validation of the Molecular Target

Further evidence for PDF being the target of Lydiamycin A comes from genetic studies. A gene encoding a PDF homolog, designated lydA, was identified within the Lydiamycin biosynthetic gene cluster. Expression of this gene in a susceptible bacterium conferred resistance to Lydiamycin A, strongly suggesting that LydA is a resistance determinant that likely functions by being insensitive to the antibiotic.

-

Strain Construction: A susceptible bacterial strain (e.g., Mycobacterium smegmatis) is engineered to express the lydA gene from an expression vector. A control strain contains an empty vector.

-

Growth Conditions: Both the experimental and control strains are cultured in the presence and absence of Lydiamycin A.

-

Growth Monitoring: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600).

-

Data Analysis: The growth curves of the lydA-expressing strain and the control strain are compared in the presence of Lydiamycin A. Resistance is indicated by the ability of the lydA-expressing strain to grow, while the growth of the control strain is inhibited.

The logical relationship of this genetic experiment is depicted below.

Caption: Logical workflow of the genetic experiment validating PDF as the target of Lydiamycin A.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in Table 1 were determined using a standard broth microdilution method.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

References

An In-depth Technical Guide to TPU-0037C: A Potent Anti-MRSA Metabolite from Streptomyces platensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037C is a naturally occurring polyketide metabolite produced by the marine actinomycete Streptomyces platensis TP-A0598. Structurally a congener of the lydicamycin family, this compound exhibits potent and selective antibacterial activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains. This technical guide provides a comprehensive overview of the origin, production, chemical properties, and biological activity of this compound. Detailed experimental protocols for the fermentation of the producing organism, isolation and purification of the compound, and assessment of its antimicrobial efficacy are presented. Furthermore, this document summarizes all available quantitative data and explores the current understanding of its biosynthetic pathway and mechanism of action, offering valuable insights for researchers in natural product chemistry, microbiology, and antibiotic drug discovery.

Introduction

The rise of antibiotic-resistant pathogens, particularly MRSA, poses a significant threat to global public health. This has intensified the search for novel antimicrobial agents with unique mechanisms of action. Marine microorganisms, particularly actinomycetes, are a rich and underexplored source of structurally diverse and biologically active secondary metabolites. This compound, a metabolite isolated from the marine-derived actinomycete Streptomyces platensis, has emerged as a promising anti-MRSA agent. This document serves as a technical resource, consolidating the available scientific information on this compound.

Origin and Producing Organism

This compound is produced by the bacterial strain TP-A0598 , which was isolated from a seawater sample collected in Toyama Bay, Japan. Based on its taxonomic characteristics, the strain has been identified as Streptomyces platensis.

Taxonomy of the Producing Organism

-

Strain: TP-A0598

-

Organism: Streptomyces platensis

-

Origin: Marine seawater, Toyama Bay, Japan

Physicochemical and Spectroscopic Data

This compound is structurally similar to lydicamycin, specifically identified as 30-demethyl-8-deoxylydicamycin. Its chemical properties are summarized in the table below.

| Property | Data |

| Chemical Formula | C₄₆H₇₂N₄O₉ |

| Molecular Weight | 825.1 g/mol |

| CAS Number | 485815-61-0 |

| Appearance | Colorless film |

| Solubility | Soluble in DMF, DMSO, ethanol, and methanol |

| Purity | >95% by HPLC |

Note: Detailed ¹H and ¹³C NMR, Mass Spectrometry, UV, and IR data are typically found in the primary scientific literature but are not fully available in the public domain search results. The data would be crucial for complete structural confirmation.

Biological Activity

This compound demonstrates significant antibacterial activity, primarily targeting Gram-positive bacteria. It is notably effective against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) isolates. Conversely, it shows little to no activity against Gram-negative bacteria.

Antimicrobial Spectrum

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of microorganisms.

| Test Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus Smith | (MSSA) | 3.13 |

| Staphylococcus aureus 209P | (MSSA) | 3.13 |

| Staphylococcus aureus TP-A0598-R1 | (MRSA) | 3.13 |

| Bacillus subtilis PCI219 | - | 0.39 |

| Micrococcus luteus PCI1001 | - | 0.78 |

| Escherichia coli NIHJ | (Gram-negative) | >50 |

| Pseudomonas aeruginosa B-1 | (Gram-negative) | >50 |

| Klebsiella pneumoniae PCI602 | (Gram-negative) | >50 |

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and biological evaluation of this compound, based on the available literature.

Fermentation of Streptomyces platensis TP-A0598

A seed culture of S. platensis TP-A0598 is initiated from a slant culture and grown in a suitable seed medium. This is followed by inoculation into a production medium for large-scale fermentation.

-

Seed Medium: Trypticase soy broth.

-

Production Medium: A suitable broth medium for actinomycete fermentation (specific composition not detailed in search results, but typically includes a carbon source like glucose or starch, a nitrogen source like yeast extract or peptone, and mineral salts).

-

Fermentation Conditions:

-

Temperature: 27°C

-

Duration: 7 days

-

Agitation: Rotary shaker at 200 rpm.

-

Extraction and Isolation of this compound

The extraction and purification of this compound from the fermentation broth involves a multi-step chromatographic process.

Caption: Workflow for the isolation of this compound.

-

Extraction: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant. The mycelium is then extracted with acetone.

-

Initial Purification: The acetone extract is concentrated and subjected to column chromatography on a Diaion HP-20 resin.

-

Fractionation: The active fractions are further purified using ODS (octadecylsilane) column chromatography.

-

Final Purification: The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound is quantified by determining its MIC using the broth microdilution method.

-

Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

This compound belongs to the lydicamycin family of antibiotics, which are hybrid polyketide-nonribosomal peptides. Their biosynthesis is governed by a large, modular biosynthetic gene cluster (BGC) that encodes for both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzymes. These enzymes work in an assembly-line fashion to construct the complex carbon skeleton of the molecule from simple precursor units.

Caption: Simplified schematic of the hybrid PKS-NRPS biosynthetic pathway for lydicamycins.

Mechanism of Action

The precise molecular target of this compound and other lydicamycins is not yet fully elucidated. However, recent studies suggest that their mode of action may be multifaceted. Research on lydicamycins has shown that they can induce morphological changes, such as sporulation, in other actinobacteria.[1] Transcriptomic analyses of bacteria exposed to lydicamycins have revealed the differential expression of genes associated with cell envelope stress responses. This suggests that this compound may interfere with the integrity of the bacterial cell wall or membrane.

Caption: Putative mechanism involving cell envelope stress.

Conclusion and Future Perspectives

This compound is a potent antibacterial metabolite with promising activity against MRSA. Its origin from a marine actinomycete underscores the importance of exploring unique environments for novel drug leads. The information presented in this guide provides a solid foundation for further research and development. Future work should focus on elucidating the specific molecular target and detailed mechanism of action of this compound, which will be crucial for its potential development as a therapeutic agent. Furthermore, optimization of the fermentation and purification processes could lead to increased yields, facilitating more extensive preclinical studies. The unique structure of this compound also presents opportunities for medicinal chemistry efforts to generate semi-synthetic analogs with improved potency, selectivity, and pharmacokinetic properties.

References

In-Depth Technical Guide: Spectrum of Antibacterial Activity of TPU-0037C

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C, also known as 8-Dehydroxy-30-demethyllydicamycin, is a structural analogue of lydicamycin, a polyketide antibiotic.[1] This document provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its in vitro activity, the experimental protocols for its assessment, and a proposed mechanism of action based on current understanding.

Spectrum of Antibacterial Activity

This compound exhibits a targeted spectrum of activity, demonstrating potent inhibition of Gram-positive bacteria while being largely ineffective against Gram-negative bacteria. This selective activity is a key characteristic of this class of compounds.

Quantitative Antibacterial Activity

The in vitro antibacterial activity of this compound and its analogue, TPU-0037A, is summarized in Table 1. The data is presented as Minimum Inhibitory Concentrations (MIC), which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Bacterial Type | Organism | MIC (µg/mL) |

| This compound | Gram-positive | General | 0.39-3.13[2] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13[2] | ||

| Gram-negative | General | >50[2] | |

| TPU-0037A | Gram-positive | General (including Bacillus subtilis, Micrococcus luteus) | 1.56-12.5[3][4][5] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56-12.5[3][4][5] | ||

| Gram-negative | Escherichia coli, Proteus mirabilis, Proteus vulgaris, Pseudomonas aeruginosa | >50[3][4][5] |

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for this compound and TPU-0037A.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the antimicrobial activity of a compound. The broth microdilution method is a standard and widely used protocol for this purpose.[6]

Broth Microdilution Method for MIC Determination

This protocol outlines the key steps for determining the MIC of this compound against various bacterial strains.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

Procedure:

-

Preparation of Serial Dilutions: A two-fold serial dilution of this compound is prepared in the microtiter plate using the growth medium. This creates a gradient of decreasing compound concentrations across the wells.

-

Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in the growth medium to the final desired inoculum density.

-

Inoculation: Each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing only medium), is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the test organism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Antibacterial Action

The precise molecular target of this compound has not been definitively elucidated. However, based on its structural similarity to lydicamycin and the observed transcriptional responses of bacteria to lydicamycins, a proposed mechanism involves the induction of cell envelope stress in Gram-positive bacteria.

Recent studies on lydicamycin have shown that it elicits a transcriptional response in bacteria that is similar to that caused by antibiotics targeting the cell wall. This suggests that this compound may interfere with the bacterial cell envelope, leading to a stress response. The cell envelope is a crucial structure for bacterial survival, and its disruption can lead to cell death.

Gram-positive bacteria possess a thick peptidoglycan layer in their cell wall, which is a primary target for many antibiotics. It is hypothesized that this compound may disrupt the synthesis or integrity of this layer, triggering a cascade of stress responses within the bacterium. This mechanism would also explain the compound's lack of activity against Gram-negative bacteria, which have a significantly different cell envelope structure, including an outer membrane that can act as a permeability barrier.

References

An In-depth Technical Guide to TPU-0037C and its Relationship to Lydicamycin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the polyketide antibiotic TPU-0037C and its intricate relationship with the parent compound, lydicamycin. Both natural products, produced by actinomycetes of the genus Streptomyces, have garnered significant interest for their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document details their structural relationship, comparative biological activities, biosynthetic origins, and the experimental methodologies for their production, isolation, and characterization.

Introduction: The Lydicamycin Family of Antibiotics

Lydicamycin is a novel polyketide antibiotic first isolated from Streptomyces lydicus.[1] It possesses a unique chemical scaffold characterized by a tetramic acid and an amidinopyrrolidine moiety at each end of a polyketide chain.[2] This structural complexity is a hallmark of the hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) biosynthetic pathways responsible for its production.[3][4] Lydicamycin exhibits a significant spectrum of activity against Gram-positive bacteria and certain yeasts.[1]

Subsequent research has led to the discovery of several congeners of lydicamycin, collectively known as the TPU-0037 series of compounds, which includes TPU-0037A, B, C, and D.[5] These congeners are produced by Streptomyces platensis and share the core structural features of lydicamycin with variations in their side chains.[6]

The Relationship Between this compound and Lydicamycin

This compound is a close structural analogue and a congener of lydicamycin.[6][7] Its chemical name is 8-Dehydroxy-30-demethyllydicamycin, which highlights the specific structural differences from the parent molecule.[8]

Table 1: Physicochemical Properties of Lydicamycin and this compound

| Property | Lydicamycin | This compound |

| Molecular Formula | C47H74N4O10 | C46H72N4O9 |

| Molecular Weight | 855.11 g/mol | 825.10 g/mol |

| CAS Number | 133352-27-9 | 485815-61-0 |

| Producing Organism | Streptomyces lydicus | Streptomyces platensis |

Comparative Biological Activity

Both lydicamycin and this compound demonstrate potent antibacterial activity, particularly against Gram-positive pathogens. Their efficacy against MRSA makes them promising candidates for further drug development.[6][7]

Table 2: Minimum Inhibitory Concentrations (MICs) of Lydicamycin and TPU-0037 Congeners (µg/mL)

| Organism | Lydicamycin | TPU-0037A | This compound |

| Staphylococcus aureus FDA 209P | - | 1.56 | 0.39 - 3.13 |

| Staphylococcus aureus Smith | - | 3.13 | - |

| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 1.56 - 12.5 | 3.13 |

| Bacillus subtilis PCI 219 | - | 1.56 | - |

| Micrococcus luteus PCI 1001 | - | 1.56 | - |

| Gram-negative bacteria | Inactive | >50 | >50 |

Data compiled from multiple sources. A direct, side-by-side comparative study was not available in the public domain.[6][9]

Biosynthesis of Lydicamycin and its Congeners

The biosynthesis of lydicamycin and its congeners is a complex process orchestrated by a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) gene cluster.[3][4] The pathway involves the sequential condensation of acetate and propionate units to form the polyketide backbone, followed by the incorporation of amino acid-derived moieties.

Caption: Proposed biosynthetic pathway for lydicamycin and its congeners.

Experimental Protocols

Fermentation, Isolation, and Purification

The following is a generalized protocol for the production and isolation of lydicamycin, which can be adapted for its congeners like this compound.

1. Fermentation:

-

Inoculum Preparation: A seed culture of Streptomyces lydicus or Streptomyces platensis is prepared by inoculating a suitable seed medium (e.g., glucose monohydrate and Pharmamedia) and incubating for 2 days at 28°C on a rotary shaker.

-

Production Fermentation: The seed culture is used to inoculate a larger volume of production medium (e.g., containing dextrin, yeast extract, and cottonseed meal). The fermentation is carried out for 5-7 days at 32°C with vigorous aeration and agitation.

2. Isolation:

-

Broth Filtration: The fermentation broth is acidified (e.g., to pH 4.0 with sulfuric acid) and filtered to separate the mycelia from the culture filtrate.

-

Solvent Extraction: The active compounds are extracted from the filtrate and/or the mycelial cake using a water-immiscible organic solvent such as ethyl acetate or chloroform.

3. Purification:

-

Adsorption Chromatography: The crude extract is subjected to column chromatography using a suitable adsorbent (e.g., silica gel or a decolorizing resin).

-

Elution: The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different components.

-

Further Chromatographic Steps: Fractions containing the desired compounds are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure lydicamycin or this compound.

Caption: General workflow for the isolation and purification of lydicamycin and its congeners.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound and lydicamycin is typically determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Bacterial Inoculum:

-

Bacterial strains are grown on a suitable agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours.

-

A suspension of the bacteria is prepared in a sterile saline solution or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Test Compounds:

-

Stock solutions of this compound and lydicamycin are prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

The diluted bacterial inoculum is added to each well of the microtiter plate containing the test compounds.

-

Positive (broth and bacteria, no compound) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action

The precise molecular mechanism of action of lydicamycin and its congeners is still under investigation. However, current research suggests a few potential modes of action:

-

Disruption of Cell Membrane Integrity: In fungi, the mechanism is thought to involve the disruption of the plasma membrane.[10]

-

Inhibition of Fatty Acid Synthesis: Related compounds isolated from Streptomyces platensis, such as platensimycin, are known inhibitors of bacterial fatty acid synthase (FASII). This presents a plausible target for lydicamycin and its congeners.

-

Induction of Cell Wall Stress Response: Transcriptomic analysis of Streptomyces coelicolor exposed to lydicamycins revealed a transcriptional response similar to that induced by cell wall targeting antibiotics.[4]

Further studies are required to definitively elucidate the specific molecular targets and signaling pathways affected by this compound and lydicamycin in bacteria.

Conclusion

This compound is a significant congener of lydicamycin, sharing a common biosynthetic origin and a potent antibacterial profile against Gram-positive pathogens. The unique structural features and biological activity of this family of compounds make them valuable leads in the ongoing search for novel antibiotics to combat antimicrobial resistance. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader lydicamycin class of natural products. Further research into their mechanism of action and optimization of their production will be crucial for their advancement as clinical candidates.

References

- 1. usbio.net [usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3395220A - Antibiotic lydimycin and process for preparing the same using streptomyces lydicus - Google Patents [patents.google.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Platensimycin and platencin congeners from Streptomyces platensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial sulfur-containing platensimycin and platencin congeners from Streptomyces platensis SB12029 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of TPU-0037C: A Technical Guide on its Anti-MRSA Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the anti-MRSA (Methicillin-resistant Staphylococcus aureus) properties of TPU-0037C, a novel lydicamycin congener. This compound is a metabolite isolated from the marine actinomycete Streptomyces platensis TP-A0598.[1] This document summarizes the available quantitative data on its in vitro activity, provides detailed experimental protocols for its assessment, and proposes a potential mechanism of action based on its structural class. Due to the limited publicly available data, this guide also outlines standard experimental workflows for further essential investigations, including cytotoxicity and in vivo efficacy studies. All diagrams for experimental workflows and hypothetical signaling pathways are presented using Graphviz (DOT language).

Introduction to this compound

This compound is a polyketide antibiotic and a structural analog of lydicamycin.[1] It is one of several congeners (including TPU-0037-A, B, and D) isolated from the fermentation broth of Streptomyces platensis TP-A0598, a strain identified from a seawater sample.[1] Chemically, this compound is 30-demethyl-8-deoxylydicamycin.[1] Like other members of its class, it has demonstrated activity against Gram-positive bacteria, including clinically significant strains of MRSA, while being ineffective against Gram-negative bacteria.[1]

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C46H72N4O9 |

| CAS Number | 485815-61-0 |

In Vitro Anti-MRSA Activity of this compound

This compound has been shown to possess potent in vitro activity against methicillin-resistant Staphylococcus aureus. The primary quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA

| Organism | MIC (µg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13[1] |

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated in publicly available literature. However, based on its structural similarity to other complex polyketide antibiotics that target Gram-positive bacteria, a plausible mechanism can be proposed. Many such antibiotics interfere with essential cellular processes at the bacterial cell membrane or cell wall.

A hypothetical signaling pathway for the antibacterial action of this compound could involve the disruption of bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death. Another possibility is the inhibition of key enzymes involved in cell wall biosynthesis, a common target for antibiotics active against Gram-positive bacteria.

Figure 1: Hypothetical signaling pathway for this compound's anti-MRSA activity.

Experimental Protocols

This section details the methodologies for key experiments to evaluate the anti-MRSA properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is based on the methods described by Furumai et al. (2002) for the evaluation of TPU-0037 compounds.[1]

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB)

-

MRSA strain (e.g., ATCC 33591)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the MRSA strain overnight in MHB at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the 96-well microtiter plates to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.

-

Figure 2: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (Proposed Protocol)

As no specific cytotoxicity data for this compound is available, a standard MTT assay protocol is proposed below to assess its effect on mammalian cell viability.

Materials:

-

This compound

-

Human cell line (e.g., HEK293 or HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the human cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate for 24-48 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Figure 3: Proposed workflow for a cytotoxicity assay using the MTT method.

In Vivo Efficacy in a Murine MRSA Infection Model (Proposed Protocol)

To evaluate the in vivo efficacy of this compound, a murine skin infection model is proposed.

Materials:

-

This compound

-

MRSA strain

-

Female BALB/c mice (6-8 weeks old)

-

Anesthetic

-

Surgical tools

-

Phosphate-buffered saline (PBS)

Procedure:

-

Acclimatization and Preparation:

-

Acclimatize mice for at least one week.

-

Anesthetize the mice and shave a small area on their backs.

-

-

Infection:

-

Create a small incision or abrasion on the shaved area.

-

Apply a suspension of the MRSA strain (e.g., 1 x 10^7 CFU) to the wound.

-

-

Treatment:

-

After a set period (e.g., 2 hours) to allow the infection to establish, administer this compound via a relevant route (e.g., intraperitoneal or topical).

-

Administer the treatment at various doses and at regular intervals for a specified number of days.

-

Include a control group receiving a vehicle.

-

-

Evaluation of Efficacy:

-

Monitor the mice daily for clinical signs of infection (e.g., lesion size, abscess formation).

-

At the end of the treatment period, euthanize the mice and excise the infected tissue.

-

Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).

-

-

Data Analysis:

-

Compare the bacterial load and clinical scores between the treated and control groups.

-

References

The Architectural Blueprint of Potent Antibiotics: A Technical Guide to the Biosynthesis of Lydicamycin and its TPU-0037 Congeners

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biosynthetic machinery responsible for the production of lydicamycin and its structurally related congeners, including TPU-0037C. These complex natural products, produced by actinomycetes, exhibit significant biological activities and represent promising scaffolds for novel drug development. This document provides a comprehensive overview of the biosynthetic gene cluster, the enzymatic cascade, and the regulatory networks governing their formation, supplemented with detailed experimental protocols and quantitative data to facilitate further research and bioengineering efforts.

The Lydicamycin Biosynthetic Core: A Hybrid PKS-NRPS Assembly Line

Lydicamycin and its congeners are synthesized by a sophisticated enzymatic complex known as a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. The biosynthetic gene cluster (BGC) encoding this machinery has been identified in Streptomyces lydicamycinicus (formerly known as Streptomyces sp. TP-A0598) and Streptomyces ginsengnesis.[1][2] This intricate assembly line is responsible for the stepwise construction of the molecular backbone from simple precursor molecules.

The biosynthesis is initiated with a unique starter unit derived from L-arginine. A proposed pathway involves the conversion of L-arginine to 4-guanidinobutyric acid, which is then loaded onto the PKS-NRPS megasynthase to kickstart the elongation process.[3] The subsequent elongation of the polyketide chain is carried out by a series of PKS modules, each contributing a specific extender unit, typically malonyl-CoA or methylmalonyl-CoA. An NRPS module is integrated into this assembly line to incorporate an amino acid residue, glycine, into the growing chain.[3] The final structure is achieved through cyclization and release from the enzyme complex, followed by post-assembly tailoring modifications that give rise to the diverse array of congeners.

The Genetic Blueprint: Organization of the Lydicamycin Biosynthetic Gene Cluster

The lydicamycin BGC is a large contiguous region of DNA containing all the genes necessary for the production of the final compounds. Analysis of the gene cluster reveals a series of open reading frames (ORFs) encoding the multidomain PKS and NRPS enzymes, as well as genes for precursor supply, regulation, and tailoring modifications.

Table 1: Key Genes and their Putative Functions in the Lydicamycin Biosynthetic Gene Cluster

| Gene Designation | Putative Function |

| lyd PKS modules | Polyketide synthase modules responsible for chain elongation |

| lyd NRPS module | Nonribosomal peptide synthetase module for glycine incorporation |

| lydC | Condensation domain |

| lydM | Methyltransferase |

| lydA | Adenylation domain |

| lydT | Thiolation domain (Peptidyl Carrier Protein) |

| lydTE | Thioesterase for product release and cyclization |

| lydReg | Regulatory proteins (e.g., LuxR, MarR, TetR families) |

| lydTrans | Transporter proteins for export |

Note: This table represents a generalized organization based on typical PKS-NRPS systems and available data on the lydicamycin cluster. Specific gene names may vary between producing strains.

Quantitative Insights into Lydicamycin and Congener Production

While detailed production titers are often strain and condition-dependent and not always publicly available, studies on the regulation of the lydicamycin BGC in Streptomyces ginsengnesis G7 have demonstrated the potential for significantly enhanced production. Overexpression of the LuxR-family transcriptional regulator, lyd67, was shown to cause a substantial increase in the yield of lydicamycin and its congeners.[1] This highlights the critical role of regulatory elements in unlocking the full biosynthetic potential of the producing organism. Further optimization of fermentation conditions, including media composition and precursor feeding, holds promise for achieving industrially relevant titers.

Experimental Protocols for Elucidating Biosynthesis

A deeper understanding of the lydicamycin biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following sections provide detailed methodologies for key experiments.

Gene Knockout Studies using CRISPR-BEST

Targeted gene inactivation is a powerful tool to probe the function of individual genes within the biosynthetic cluster. The CRISPR-BEST (Base Editing System) offers a precise way to introduce stop codons into target genes without the need for generating double-strand breaks.[4]

Protocol for Gene Inactivation in Streptomyces using CRISPR-BEST:

-

Target Selection and sgRNA Design:

-

Identify the target gene for inactivation within the lydicamycin BGC.

-

Design a specific single-guide RNA (sgRNA) targeting the 5' end of the coding sequence. Online tools such as CRISPy-web can be used for sgRNA design and off-target analysis.[4]

-

-

Plasmid Construction:

-

Synthesize the sgRNA sequence and clone it into a suitable CRISPR-BEST vector for Streptomyces, such as a derivative of pCRISPR-cBEST.[4] This vector contains the genes for a Cas9-nickase fused to a cytidine deaminase and an RNA polymerase for sgRNA expression.

-

-

Transformation of Streptomyces:

-

Introduce the constructed plasmid into the Streptomyces producer strain (S. lydicamycinicus or S. ginsengnesis) via protoplast transformation or intergeneric conjugation from E. coli.

-

-

Mutant Selection and Verification:

-

Select for transformants carrying the CRISPR-BEST plasmid using an appropriate antibiotic resistance marker.

-

Screen individual colonies for the desired base edit by colony PCR followed by Sanger sequencing of the target region. The successful introduction of a premature stop codon will lead to a non-functional protein.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and mutant strains under production conditions.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the metabolite profiles using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of lydicamycin and congener production in the knockout mutant.

-

In Vitro Enzyme Assays for PKS and NRPS Modules

Biochemical characterization of the individual enzymatic domains of the PKS and NRPS megasynthase is essential to understand their substrate specificity and catalytic mechanism.

General Protocol for In Vitro Characterization of an Adenylation (A) Domain:

-

Gene Cloning and Protein Expression:

-

Amplify the coding sequence of the target A-domain from the genomic DNA of the producer strain.

-

Clone the gene into an expression vector (e.g., pET series) with a suitable tag (e.g., His-tag) for purification.

-

Express the recombinant protein in a suitable host, such as E. coli BL21(DE3).

-

-

Protein Purification:

-

Lyse the E. coli cells and purify the recombinant A-domain protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

ATP-PPi Exchange Assay:

-

This assay measures the substrate-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

-

Set up reaction mixtures containing the purified A-domain, ATP, [³²P]PPi, and the putative amino acid substrate in a suitable buffer.

-

Incubate the reactions and then quench by adding a solution of activated charcoal, which binds to ATP but not to free PPi.

-

Measure the radioactivity of the charcoal-bound ATP using a scintillation counter. An increase in radioactivity in the presence of the amino acid substrate confirms that it is a substrate for the A-domain.

-

Precursor Feeding Experiments

Feeding studies with isotopically labeled precursors can be used to trace the origin of the building blocks of lydicamycin and its congeners and to elucidate the biosynthetic steps leading to structural diversity.

Protocol for Precursor Feeding in Streptomyces:

-

Selection and Synthesis of Labeled Precursors:

-

Choose potential precursors for different parts of the lydicamycin molecule (e.g., ¹³C- or ¹⁵N-labeled L-arginine, ¹³C-labeled acetate or propionate, ¹⁵N-labeled glycine).

-

Synthesize or commercially obtain the isotopically labeled compounds.

-

-

Cultivation and Feeding:

-

Grow the Streptomyces producer strain in a suitable production medium.

-

At a specific time point during the fermentation (e.g., at the onset of secondary metabolite production), add the labeled precursor to the culture.

-

-

Extraction and Analysis:

-

After a further incubation period, harvest the culture and extract the secondary metabolites.

-

Purify lydicamycin and its congeners using chromatographic techniques.

-

Analyze the purified compounds by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation of the isotopic labels. The pattern of label incorporation provides direct evidence for the biosynthetic origin of different parts of the molecule.

-

Visualizing the Biosynthetic Pathways and Workflows

To provide a clear visual representation of the complex processes involved in lydicamycin biosynthesis and its investigation, the following diagrams have been generated using the DOT language for Graphviz.

Proposed Biosynthetic Pathway of Lydicamycin

Caption: Proposed biosynthetic pathway for lydicamycin and its congeners.

Experimental Workflow for Gene Knockout Studies

Caption: Experimental workflow for gene knockout studies in Streptomyces.

Logical Relationship of Biosynthetic Regulation

Caption: Logical relationship of the regulatory network in lydicamycin biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of lydicamycin and its TPU-0037 congeners represents a fascinating example of the metabolic ingenuity of actinomycetes. The hybrid PKS-NRPS assembly line, coupled with a complex regulatory network, allows for the production of a diverse array of bioactive molecules. While significant progress has been made in identifying the biosynthetic gene cluster and proposing a pathway, further research is needed to fully elucidate the enzymatic mechanisms, particularly the tailoring reactions that lead to the various congeners. The experimental protocols outlined in this guide provide a roadmap for researchers to unravel these remaining mysteries. A thorough understanding of this biosynthetic machinery will not only expand our knowledge of natural product biosynthesis but also pave the way for the rational design and bioengineering of novel, potent antibiotics for therapeutic applications.

References

- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

Initial Screening of TPU-0037C: A Promising Candidate Against Gram-Positive Pathogens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037C, a metabolite of the marine actinomycete Streptomyces platensis, has demonstrated significant promise as an antimicrobial agent with selective activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the initial screening of this compound, including its quantitative antimicrobial activity, detailed experimental protocols for its evaluation, and an exploration of its potential mechanism of action. The data presented herein supports the continued investigation of this compound as a potential therapeutic agent for infections caused by Gram-positive pathogens, including multidrug-resistant strains.

Introduction

The emergence of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has necessitated the urgent search for novel antimicrobial compounds with unique mechanisms of action. This compound, a structural analogue of lydicamycin, has been identified as a potent inhibitor of Gram-positive bacteria. This document outlines the foundational data from the initial screening of this compound, providing a resource for researchers engaged in the discovery and development of new antibiotics.

Quantitative Antimicrobial Activity

The in vitro activity of this compound and its congeners has been evaluated against a panel of clinically relevant Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using standard broth microdilution methods.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Congeners Against Gram-Positive Pathogens

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | This compound | 3.13[1] |

| Staphylococcus aureus (MRSA) | TPU-0037A | 1.56 - 12.5[2] |

| Bacillus subtilis | TPU-0037A | 1.56 - 12.5[2] |

| Micrococcus luteus | TPU-0037A | 1.56 - 12.5[2] |

Note: Specific MIC values for this compound against a wider range of Gram-positive pathogens are not yet publicly available. The data for TPU-0037A, a close structural analogue, is provided for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of initial screening results. The following sections describe the standard protocols for determining the antimicrobial activity and preliminary safety profile of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A pure culture of the test bacterium is grown to a logarithmic phase and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth. Positive (no antimicrobial agent) and negative (no bacteria) controls are included to ensure the validity of the assay.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Workflow for Time-Kill Assay

Caption: Workflow for a bactericidal time-kill assay.

Protocol:

-

Inoculum and Compound Preparation: A standardized bacterial suspension (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) is prepared in CAMHB. This compound is added at various concentrations (e.g., 1x, 2x, and 4x the MIC). A growth control tube without the compound is also included.

-

Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours) during incubation at 37°C with agitation, an aliquot is removed from each tube.

-

Viable Cell Count: The aliquots are serially diluted in sterile saline or phosphate-buffered saline (PBS) and plated onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Data Analysis: After incubation of the plates, the number of colonies is counted, and the CFU/mL is calculated for each time point. The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Cytotoxicity Assay

Preliminary assessment of the toxicity of a new antimicrobial compound to mammalian cells is a critical step in drug development. The MTT and LDH assays are commonly used for this purpose.

Workflow for Cytotoxicity Assays

Caption: Workflow for MTT and LDH cytotoxicity assays.

Protocol (MTT Assay):

-

Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Potential Mechanism of Action: Induction of Cell Envelope Stress

While the precise molecular target of this compound is yet to be fully elucidated, studies on its structural analogue, lydicamycin, suggest a mechanism of action that involves the induction of a cell envelope stress response in Gram-positive bacteria. This response is a protective mechanism that bacteria activate when the integrity of their cell envelope is compromised.

Logical Relationship of this compound and Cell Envelope Stress

Caption: Proposed mechanism of this compound inducing a cell envelope stress response.

Transcriptomic analyses of bacteria treated with lydicamycin have shown the upregulation of genes associated with oxidative stress, osmotic stress, and the production of shock proteins. This suggests that this compound may disrupt the bacterial cell membrane or interfere with cell wall synthesis, leading to a cascade of stress responses that ultimately inhibit bacterial growth or lead to cell death. Further investigation is required to identify the specific molecular targets and signaling pathways involved.

Conclusion and Future Directions

The initial screening of this compound reveals its potent and selective activity against Gram-positive pathogens, including the high-priority pathogen MRSA. The availability of standardized protocols for its evaluation will facilitate further research and comparative studies. The preliminary insights into its mechanism of action, suggesting the induction of cell envelope stress, provide a foundation for more in-depth mechanistic studies.

Future research should focus on:

-

Determining the specific MIC values of this compound against a broader panel of Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and penicillin-resistant Streptococcus pneumoniae.

-

Conducting comprehensive time-kill studies to fully characterize its bactericidal or bacteriostatic properties.

-

Elucidating the precise molecular target and signaling pathways affected by this compound.

-

Performing in vivo efficacy and toxicity studies in animal models of infection.

The promising profile of this compound warrants its continued development as a potential new therapeutic agent in the fight against antibiotic-resistant Gram-positive infections.

References

Exploring the Novelty of TPU-0037C as an Antibiotic Candidate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the global battle against antimicrobial resistance, the discovery of novel antibiotic scaffolds is of paramount importance. TPU-0037C, a metabolite isolated from the marine actinomycete Streptomyces platensis, represents a promising candidate in this arena. Structurally related to the known antibiotic lydicamycin, this compound has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a pathogen of significant clinical concern. This technical guide provides a comprehensive overview of the available data on this compound, including its antibacterial efficacy, and outlines the standard experimental protocols for its characterization. The aim is to furnish researchers and drug development professionals with a detailed understanding of this compound's potential as a novel antibiotic lead.

Introduction

The diminishing pipeline of effective antibiotics necessitates the exploration of unique natural products for novel mechanisms of action and chemical structures. Marine environments, with their vast biodiversity, are a rich source of such compounds. This compound is a polyketide antibiotic that was discovered during a screening program for anti-MRSA compounds from marine microorganisms. It is a congener of lydicamycin, sharing a complex macrocyclic structure.[1] This document summarizes the current knowledge on this compound and provides a framework for its further preclinical evaluation.

Physicochemical Properties

This compound is a complex organic molecule with the following properties:

| Property | Value |

| Molecular Formula | C46H72N4O9 |

| Molecular Weight | 825.1 g/mol |

| Class | Polyketide, Lydicamycin analog |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol |

| Appearance | A film |

Antibacterial Spectrum and Efficacy

This compound exhibits selective and potent activity against Gram-positive bacteria. The available data on its minimum inhibitory concentrations (MICs) are summarized below. It is important to note that the initial discovery paper reported MIC values for the TPU-0037 series of compounds (A, B, C, and D) as a range.

| Organism | Strain | MIC (µg/mL) |

| Gram-Positive Bacteria | General | 1.56 - 12.5[1] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56 - 12.5[1] |

| Gram-Negative Bacteria | General | Inactive |

Note: The broader range is for the entire class of TPU-0037 congeners. More specific MIC data for this compound against a wider panel of clinical isolates are needed.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated in publicly available literature. As a structural analog of lydicamycin, it may share a similar mode of action. However, the mechanism for lydicamycin itself is not well-defined. Further research, including macromolecular synthesis inhibition assays (DNA, RNA, protein, and cell wall synthesis) and studies to identify the molecular target, is required to understand how this compound exerts its antibacterial effect.

Cytotoxicity and Preclinical Safety

There is currently no publicly available data on the cytotoxicity of this compound against mammalian cell lines. Such studies are a critical next step in evaluating its therapeutic index and potential for systemic use. Similarly, no in vivo efficacy or pharmacokinetic data for this compound has been reported.

Experimental Protocols

The following sections detail the likely experimental methodologies for the discovery and initial characterization of this compound, based on standard practices in microbiology and natural product chemistry.

Isolation and Purification of this compound

The following workflow outlines the general procedure for obtaining pure this compound from Streptomyces platensis culture.

Protocol:

-

Fermentation: Streptomyces platensis (strain TP-A0598) is cultured in a suitable production medium under optimal conditions (temperature, pH, aeration) to encourage the biosynthesis of secondary metabolites.

-

Extraction: The whole culture broth is harvested and extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the bioactive compounds into the organic phase.

-

Initial Chromatography: The crude extract is subjected to column chromatography using a macroporous resin (e.g., Diaion HP-20) to remove highly polar impurities.

-

Fractionation: The resulting fractions are further purified using octadecylsilyl (ODS) flash chromatography.

-

Final Purification: The active fractions from the ODS column are subjected to preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The chemical structure of the purified compound is determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Bacterial Inoculum Preparation: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: A stock solution of this compound is serially diluted (2-fold) in broth in a 96-well microtiter plate to obtain a range of test concentrations.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Novelty and Future Directions

The novelty of this compound lies in its potent and selective activity against Gram-positive pathogens, including MRSA, a high-priority pathogen. Its complex chemical structure offers a potential for a novel mechanism of action, which is a key attribute for overcoming existing resistance mechanisms.

To advance this compound as a viable antibiotic candidate, the following research is critical:

-

Comprehensive Efficacy Studies: Determination of MICs against a broad panel of contemporary, clinically relevant Gram-positive isolates, including vancomycin-intermediate and -resistant S. aureus.

-

Mechanism of Action Studies: Elucidation of the molecular target and mechanism of bacterial killing.

-

Cytotoxicity Profiling: Assessment of in vitro toxicity against a panel of human cell lines to determine the therapeutic index.

-

Pharmacokinetic and In Vivo Efficacy Studies: Evaluation of the compound's ADME properties and its efficacy in animal models of bacterial infection.

-

Medicinal Chemistry Efforts: Structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising new antibiotic candidate with demonstrated in vitro activity against challenging Gram-positive pathogens. While the currently available data is limited, it provides a strong rationale for further investigation. The comprehensive preclinical evaluation outlined in this guide will be essential to fully understand the therapeutic potential of this novel marine natural product and to determine its suitability for further development as a much-needed new antibiotic.

References

Methodological & Application

Application Notes and Protocols: TPU-0037C MIC Determination for Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a polyketide antibiotic, structurally similar to Lydicamycin, produced by the marine actinomycete Streptomyces platensis. It has demonstrated notable activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a new antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound against Staphylococcus aureus using the broth microdilution and agar dilution methods, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Quantitative Data Summary

The following tables summarize the reported MIC values for this compound and the quality control ranges for reference antibiotics against the recommended QC strain, S. aureus ATCC 29213.

Table 1: Reported MIC Values for this compound

| Microorganism | MIC Range (µg/mL) | Reference |

| Gram-positive bacteria | 0.39 - 3.13 | [1] |

| Methicillin-resistant S. aureus (MRSA) | 3.13 | [1] |

Table 2: Quality Control (QC) Ranges for S. aureus ATCC 29213

| Antimicrobial Agent | MIC Range (µg/mL) | Reference |

| Vancomycin | 0.5 - 2.0 | |

| Linezolid | 1.0 - 4.0 | |

| Daptomycin | 0.12 - 1.0 |

Experimental Protocols

These protocols are based on the CLSI documents M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," and M100, "Performance Standards for Antimicrobial Susceptibility Testing."

Materials

-

This compound (purity >95%)

-

Staphylococcus aureus strains (including test isolates and S. aureus ATCC 29213 for quality control)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, or DMF (for stock solution)[3][4][5]

-

Sterile 96-well microtiter plates

-

Sterile petri dishes

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Inoculating loops or sterile swabs

Preparation of this compound Stock Solution

-

Solvent Selection : this compound is soluble in DMSO, ethanol, methanol, and DMF.[3][4][5] DMSO is a common solvent for preparing stock solutions of antimicrobial compounds.

-

Stock Concentration : Prepare a stock solution of this compound at a concentration of 1280 µg/mL. This high concentration allows for serial dilutions to achieve the desired final concentrations in the assay.

-

Procedure :

-

Accurately weigh a small amount of this compound powder.

-

Calculate the required volume of solvent to achieve a 1280 µg/mL concentration.

-

Dissolve the this compound in the chosen solvent. Ensure complete dissolution.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles.

-

Inoculum Preparation

-

From a fresh (18-24 hours) culture of S. aureus on a non-selective agar plate, select 3-5 morphologically similar colonies.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by visual comparison or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate for the broth microdilution method, or for the agar dilution method, a final inoculum of 10⁴ CFU per spot.

Broth Microdilution Protocol

-

Plate Preparation :

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the 1280 µg/mL this compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard 50 µL from the last well containing the compound. This will create a range of concentrations (e.g., from 64 µg/mL down to 0.0625 µg/mL).

-

The final volume in each well should be 50 µL.

-

-

Inoculation : Add 50 µL of the diluted bacterial suspension (prepared in section 3) to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls :

-

Growth Control : A well containing 100 µL of inoculated CAMHB with no this compound.

-

Sterility Control : A well containing 100 µL of uninoculated CAMHB.

-

Quality Control : Perform the same procedure with the S. aureus ATCC 29213 strain and a reference antibiotic with a known MIC range (e.g., vancomycin).

-

-

Incubation : Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results : The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well.

Agar Dilution Protocol

-

Plate Preparation :

-

Prepare a series of MHA plates, each containing a different concentration of this compound.

-

For each concentration, add the appropriate amount of the this compound stock solution to molten MHA (cooled to 45-50°C) to achieve the desired final concentration.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculation :

-

Spot 1-2 µL of the diluted bacterial suspension (approximately 10⁷ CFU/mL to deliver 10⁴ CFU per spot) onto the surface of each agar plate.

-

Allow the spots to dry completely before inverting the plates.

-

-

Controls :

-

Growth Control : An MHA plate with no this compound, inoculated with the test and QC strains.

-

Quality Control : Include the S. aureus ATCC 29213 strain on each plate.

-

-

Incubation : Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results : The MIC is the lowest concentration of this compound on which there is no growth, a faint haze, or a single colony.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Putative Target Signaling Pathway

The precise mechanism of action for this compound in Staphylococcus aureus has not been fully elucidated. However, as a polyketide antibiotic, it may interfere with essential cellular processes. One of the most common targets for antibiotics against Gram-positive bacteria is the cell wall biosynthesis pathway. The following diagram illustrates the key steps in the peptidoglycan synthesis pathway in S. aureus, a potential target for compounds like this compound.

References

- 1. Mapping the Pathways to Staphylococcal Pathogenesis by Comparative Secretomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]

- 5. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]

Application Notes and Protocols for In Vitro Antibacterial Assay of TPU-0037C

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a metabolite derived from the marine actinomycete Saccharopolyspora platensis and is structurally analogous to Lydicamycin.[1][2][3] This compound has demonstrated notable antibacterial activity against a range of Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Conversely, it shows limited to no efficacy against Gram-negative bacteria.[1][2][3] These application notes provide detailed methodologies for conducting in vitro antibacterial susceptibility testing of this compound to ensure reproducible and accurate results for research and drug development purposes. The primary assays detailed are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests, which are fundamental for evaluating the potency of an antimicrobial agent.[4][5][6][7]

Data Presentation

The antibacterial activity of this compound against various bacterial strains is summarized in the table below. This data provides a quantitative measure of its in vitro efficacy.

| Bacterial Strain | Gram Staining | Pathogen Type | MIC (µg/mL) |